N-(3-CHLORO-4-METHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Description
N-(3-CHLORO-4-METHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C24H20ClN5O3S and its molecular weight is 493.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel derivatives with similar structures to the compound of interest, focusing on their synthesis and antimicrobial activities. For instance, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Anticancer Activity
Another area of application is in the synthesis of compounds with anticancer activities. Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, revealing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Herbicidal Activity
Compounds with similar structures have been investigated for their herbicidal activity. Moran (2003) prepared N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity at low application rates across a broad spectrum of vegetation (Moran, 2003).
Antihistaminic Agents
Alagarsamy et al. (2008, 2009) synthesized novel triazoloquinazolin-5-ones, revealing in vivo H1-antihistaminic activity with significant protection against histamine-induced bronchospasm in guinea pigs. These studies suggest potential applications as H1-antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors
Driowya et al. (2016) reported on triazoloquinazolinone-based compounds as potent inhibitors of tubulin assembly, showing significant anticancer activity in various cancer cell lines. These findings highlight the potential for developing vascular disrupting agents (Driowya et al., 2016).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3S/c1-14-8-9-15(2)21(12-14)34(31,32)24-23-27-22(26-16-10-11-20(33-3)18(25)13-16)17-6-4-5-7-19(17)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCJUZYRCARZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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